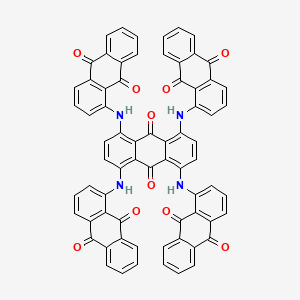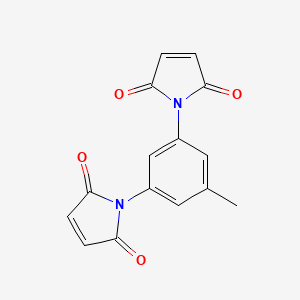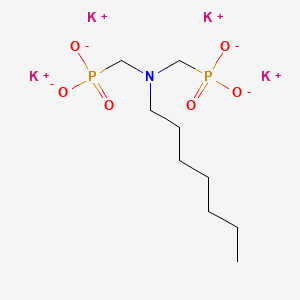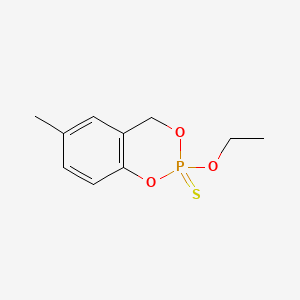
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide is a heterocyclic compound that contains phosphorus, sulfur, and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and heterocyclic chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide include other heterocyclic compounds containing phosphorus and sulfur, such as:
- 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-oxide
- Pyridoxine cyclic phosphate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
42109-74-0 |
|---|---|
Fórmula molecular |
C10H13O3PS |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
2-ethoxy-6-methyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C10H13O3PS/c1-3-11-14(15)12-7-9-6-8(2)4-5-10(9)13-14/h4-6H,3,7H2,1-2H3 |
Clave InChI |
DCZSMDTZLPYQIF-UHFFFAOYSA-N |
SMILES canónico |
CCOP1(=S)OCC2=C(O1)C=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


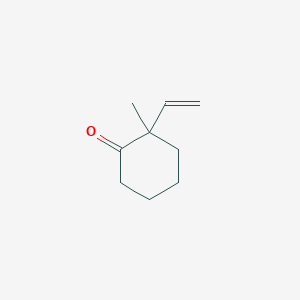

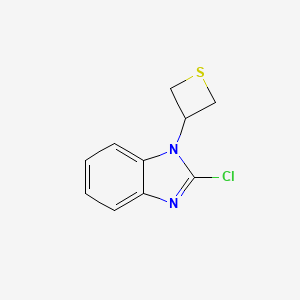
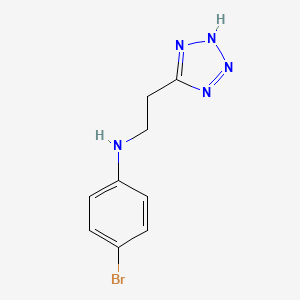
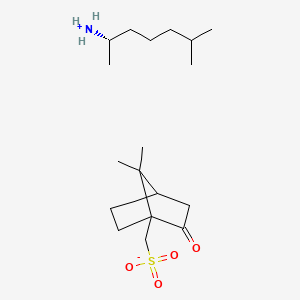
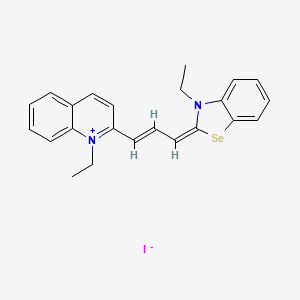
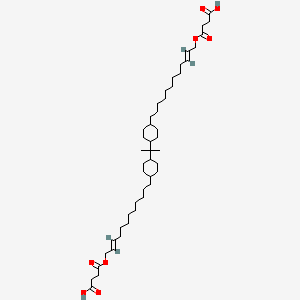
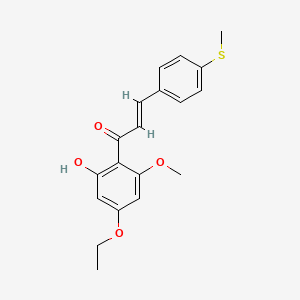
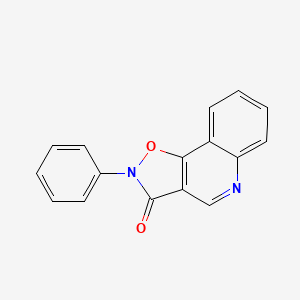
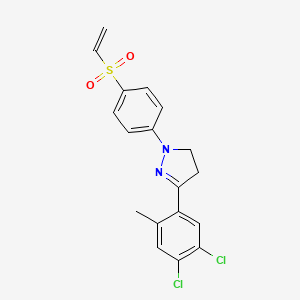
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)
